molecular formula C9H8FN3O2 B12978381 3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile

3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile

Cat. No.: B12978381
M. Wt: 209.18 g/mol
InChI Key: FMLBWKVCXIVSAX-UHFFFAOYSA-N
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Description

3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile is an organic compound with the molecular formula C9H8FN3O2 It is characterized by the presence of a fluoro-substituted nitrophenyl group attached to an amino-propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile typically involves the reaction of 4-fluoro-2-nitroaniline with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-[(4-Amino-2-nitrophenyl)amino]propanenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. These modifications can influence biological pathways and molecular interactions, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate
  • 3-[(4-fluoro-2-nitrophenyl)(methyl)amino]propanenitrile
  • 3-[(2-nitrophenyl)amino]propanenitrile

Uniqueness

3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile is unique due to the presence of both a fluoro and nitro group on the phenyl ring, which imparts distinct chemical properties

Properties

Molecular Formula

C9H8FN3O2

Molecular Weight

209.18 g/mol

IUPAC Name

3-(4-fluoro-2-nitroanilino)propanenitrile

InChI

InChI=1S/C9H8FN3O2/c10-7-2-3-8(12-5-1-4-11)9(6-7)13(14)15/h2-3,6,12H,1,5H2

InChI Key

FMLBWKVCXIVSAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])NCCC#N

Origin of Product

United States

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